

The Pharmacology of Egfr-IN-106: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Egfr-IN-106*

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An In-Depth Examination of a Novel, Highly Selective EGFR Inhibitor for Glioblastoma

This technical guide provides a comprehensive overview of the pharmacology of **Egfr-IN-106**, also known as SMUZ106, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound, particularly in the context of glioblastoma (GBM).

Executive Summary

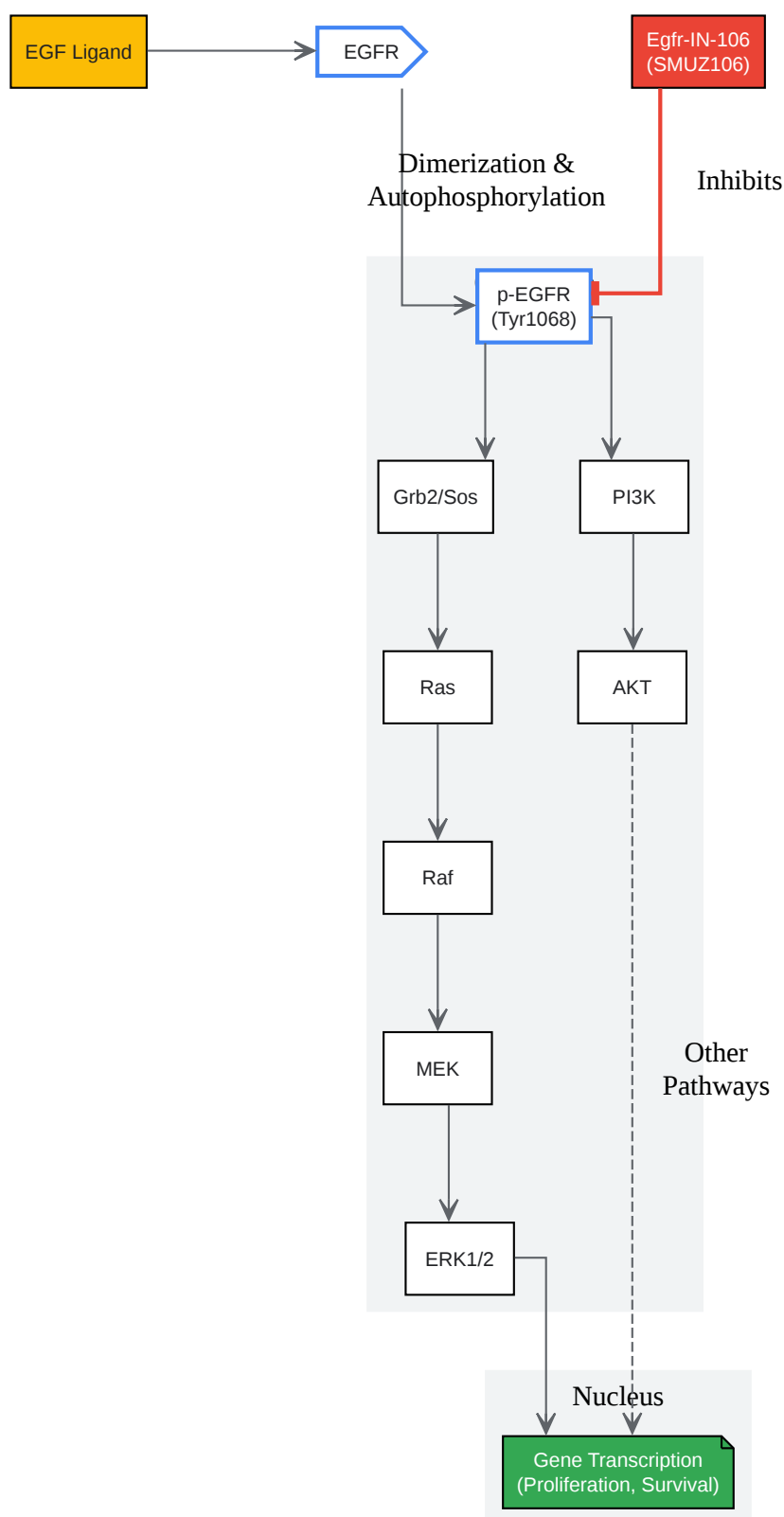
Egfr-IN-106 (SMUZ106) is a small-molecule tyrosine kinase inhibitor demonstrating high selectivity for EGFR.^[1] Preclinical studies have highlighted its potential as a therapeutic agent for glioblastoma, including models expressing the common EGFRvIII mutation.^[1] This inhibitor effectively suppresses EGFR autophosphorylation, leading to the inhibition of tumor cell growth and proliferation.^[1] In vivo studies have shown significant antitumor activity, favorable pharmacokinetic properties, and a good safety profile in mouse models.^[1] This guide consolidates the available pharmacological data, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and relevant experimental workflows.

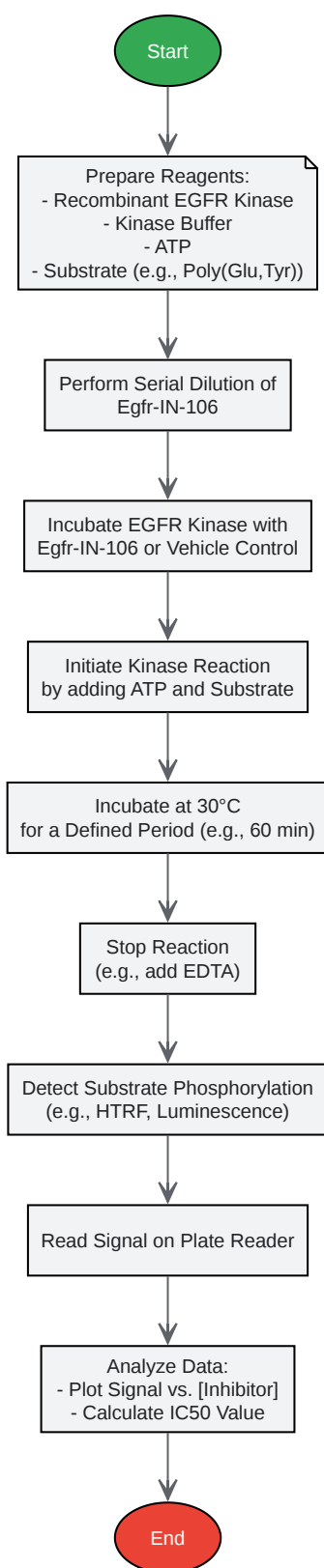
Mechanism of Action and Signaling Pathway

Egfr-IN-106 functions as a competitive inhibitor at the ATP-binding site within the kinase domain of EGFR.^[1] Molecular modeling suggests that the quinazoline ring of the compound

forms a critical hydrogen bond with the backbone of Met793 in the hinge region of EGFR, a characteristic interaction for many ATP-competitive kinase inhibitors.^[1] An additional hydrogen bond between the quinolone ring and Lys745, along with the piperidine moiety extending into the solvent-accessible region, contributes to its stable and specific binding.^[1]

By occupying the ATP pocket, **Egfr-IN-106** prevents the autophosphorylation of EGFR at key tyrosine residues, such as Tyr1068, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.^[1] While it potently inhibits EGFR phosphorylation, studies have shown it does not significantly affect the phosphorylation levels of downstream effectors AKT and Erk1/2, suggesting its effects may be mediated through other EGFR-regulated pathways.^[1]





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References

- 1. A Novel and Highly Selective Epidermal Growth Factor Receptor Inhibitor, SMUZ106, for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
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